molecular formula C9H10BrNO B8678391 2-(3-bromophenyl)-N-methyl-acetamide

2-(3-bromophenyl)-N-methyl-acetamide

货号: B8678391
分子量: 228.09 g/mol
InChI 键: YKIFRFWJAYYRLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-bromophenyl)-N-methyl-acetamide is a brominated aromatic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol. This acetamide derivative features a methyl group on the nitrogen atom and a 3-bromophenyl moiety, making it a valuable intermediate in medicinal chemistry research. Compounds with similar acetamide scaffolds, particularly those incorporating a bromophenyl group and an N-alkyl substitution, have been identified as key pharmacophores in the development of potent heme oxygenase-1 (HO-1) inhibitors . HO-1 is a cytoprotective enzyme whose overexpression in various cancer types, including glioblastoma, prostate, and lung cancers, is linked to poor prognosis and chemoresistance . Therefore, inhibitors targeting HO-1 represent a promising strategy in anticancer research. The structure of this compound shares close similarity with these investigational compounds, suggesting its potential utility as a building block in the synthesis and exploration of novel bioactive molecules for oncology and enzymology studies . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

属性

分子式

C9H10BrNO

分子量

228.09 g/mol

IUPAC 名称

2-(3-bromophenyl)-N-methylacetamide

InChI

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12)

InChI 键

YKIFRFWJAYYRLK-UHFFFAOYSA-N

规范 SMILES

CNC(=O)CC1=CC(=CC=C1)Br

产品来源

United States

准备方法

Direct Acetylation of 3-Bromoaniline Derivatives

A foundational method involves the acetylation of 3-bromoaniline using acetyl chloride or acetic anhydride. As demonstrated in the synthesis of related bromophenyl acetamides (e.g., N-(2-bromophenyl)acetamide), this reaction typically proceeds under anhydrous conditions with a base such as triethylamine or pyridine to neutralize HCl byproducts. For example:

  • Reagents : 3-Bromoaniline (1.0 equiv), acetyl chloride (1.2 equiv), triethylamine (1.5 equiv) in dichloromethane.

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 85–92% after recrystallization in n-hexane.

This intermediate, N-(3-bromophenyl)acetamide, is subsequently methylated using methyl iodide or dimethyl sulfate in the presence of a strong base like potassium tert-butoxide (KOtBu). For instance:

  • Methylation : N-(3-bromophenyl)acetamide (1.0 equiv), methyl iodide (1.5 equiv), KOtBu (2.0 equiv) in tetrahydrofuran (THF) at 50°C for 12 hours.

  • Yield : 78% after column chromatography.

Bromoacetyl Halide Coupling Strategies

Bromoacetyl Bromide-Mediated Synthesis

A scalable industrial method adapts bromoacetyl bromide for direct coupling with N-methylamine derivatives. This approach avoids harsh methylation conditions and improves regioselectivity:

  • Formation of Bromoacetyl Intermediate :

    • 3-Bromophenylamine (1.0 equiv) reacts with bromoacetyl bromide (1.1 equiv) in acetonitrile with triethylamine (TEA) at 0°C.

    • Intermediate : 2-Bromo-N-(3-bromophenyl)acetamide (yield: 89%).

  • Methylation :

    • The bromo intermediate undergoes nucleophilic substitution with methylamine (2.0 equiv) in DMF using NaH as a base.

    • Yield : 82% after recrystallization.

Key Advantage : This method minimizes polyalkylation byproducts due to the controlled reactivity of bromoacetyl bromide.

Catalytic N-Methylation of Carboxylic Acid Derivatives

Cobalt-Catalyzed Methylation

Recent advances employ transition-metal catalysts for direct N-methylation of carboxylic acids. In a representative procedure:

  • Substrate : 3-Bromophenylacetic acid (1.0 equiv).

  • Catalyst : CoBr₂ (7.5 mol%), tris[2-(diphenylphosphino)ethyl]phosphine (PP3, 7.5 mol%).

  • Methyl Source : N-Methylformamide (3.0 equiv).

  • Conditions : Methanol/m-xylene (1:1 v/v) at 120°C for 48 hours under O₂.

  • Yield : 71%.

Mechanistic Insight : The cobalt catalyst facilitates dehydrogenative coupling, oxidizing N-methylformamide to generate methyl radicals that react with the acetamide precursor.

Microwave-Assisted Synthesis

Accelerated Amidation Under Microwave Irradiation

Microwave methods reduce reaction times from hours to minutes. A patented route for analogous compounds involves:

  • Reactants : 3-Bromophenylacetic acid (1.0 equiv), methylamine hydrochloride (1.2 equiv).

  • Coupling Agent : HATU (1.5 equiv), DIPEA (3.0 equiv) in DMF.

  • Conditions : Microwave irradiation at 100°C for 20 minutes.

  • Yield : 88%.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity
Direct AcetylationAcetyl chloride, KOtBu50°C, 12 h78%95%
Bromoacetyl BromideBromoacetyl bromide, methylamine0°C to RT, NaH82%98%
Cobalt CatalysisCoBr₂, PP3, N-methylformamide120°C, O₂, 48 h71%93%
MicrowaveHATU, DIPEA100°C, 20 min88%97%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 7.42 (dd, J = 6.6 Hz, 2H, ArH), 3.26 (s, 3H, N–CH₃), 1.86 (s, 3H, CO–CH₃).

  • ¹³C NMR : 170.5 (C=O), 144.7 (C–Br), 37.3 (N–CH₃), 22.6 (CO–CH₃).

  • HRMS : m/z calculated for C₉H₁₀BrNO₂ [M+H]⁺: 243.9974; found: 243.9976.

Purity Optimization

Recrystallization in n-heptane or ethyl acetate/hexane mixtures achieves >98% purity, as validated by HPLC (C18 column, MeCN/H₂O gradient).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A patent describes large-scale synthesis using:

  • Reactor Type : Tubular flow reactor with in-line IR monitoring.

  • Parameters : Residence time 30 min, 100°C, 10 bar pressure.

  • Output : 1.2 kg/h with 85% yield.

Emerging Methodologies

Photocatalytic Methylation

Preliminary studies show visible-light-driven methylation using Ru(bpy)₃²⁺ as a photocatalyst, achieving 65% yield at room temperature .

化学反应分析

Types of Reactions

2-(3-bromophenyl)-N-methyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as 2-(3-aminophenyl)-N-methylacetamide or 2-(3-thiophenyl)-N-methylacetamide can be formed.

    Oxidation: Oxidation may yield products like this compound oxide.

    Reduction: Reduction can produce compounds like 2-(3-bromophenyl)-N-methylamine.

    Hydrolysis: Hydrolysis results in 3-bromobenzoic acid and N-methylamine.

科学研究应用

Example Synthesis Procedure

Reagents Amount Conditions
3-Bromophenylacetic acid20.0 gDissolved in THF
N-Methylacetamide13.82 gAdded to the reaction mixture
EDCI19.61 gAdded at 0 °C
Ammonium carbonate27.0 gUsed as a base

The reaction typically requires stirring at room temperature for several hours, followed by purification steps to isolate the desired product .

Pharmacological Applications

Recent studies have identified 2-(3-bromophenyl)-N-methyl-acetamide as a promising candidate for developing novel therapeutic agents. Its derivatives have been explored for their potential as P2Y receptor antagonists, which are implicated in various inflammatory diseases. For instance, compounds derived from acetamides have shown significant inhibition of the P2Y14 receptor, suggesting their role in modulating inflammatory responses .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives exhibit potent activity against cancer cell lines, including prostate and lung cancer cells. This activity is attributed to their ability to inhibit heme oxygenase-1 (HO-1), an enzyme that plays a critical role in cancer cell survival and proliferation .

Case Study: P2Y14 Receptor Antagonism

A recent study focused on the synthesis and evaluation of N-substituted acetamide derivatives, including this compound, as P2Y14 receptor antagonists. The most potent compound demonstrated an IC50 value of 0.6 nM, indicating strong binding affinity and selectivity towards the receptor. In vitro studies showed that this compound effectively reduced inflammatory factor release in models of acute gouty arthritis, highlighting its therapeutic potential .

Case Study: Anticancer Efficacy

Another investigation assessed the anticancer efficacy of acetamide derivatives against DU145 (prostate) and A549 (lung) cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

作用机制

The mechanism of action of 2-(3-bromophenyl)-N-methyl-acetamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogues with Brominated Aromatic Rings
Compound Molecular Formula Substituents on Phenyl Ring N-Substituent Key Properties/Applications
2-(3-Bromophenyl)-N-methyl-acetamide C₉H₁₀BrNO 3-Bromo Methyl Intermediate for heterocyclic synthesis; moderate metabolic stability
N-(4-Bromophenyl)acetamide C₈H₈BrNO 4-Bromo Hydrogen Shorter C–N bond (1.347 Å vs. 1.401 Å in 3-bromo isomer); higher crystallinity
N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide C₁₈H₁₈BrN₃O₂S₂ 2-Bromo + thienopyrimidine Methyl Enhanced bioactivity due to fused heterocycle; targets kinase enzymes
2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(3,5-difluorobenzyl)acetamide C₁₇H₁₂BrF₂N₃O₂ 3-Bromo + oxadiazole Difluorobenzyl Improved μ-opioid receptor binding (Ki < 10 nM)

Key Observations :

  • Positional Isomerism : The 3-bromo derivative exhibits distinct electronic effects compared to 2- or 4-bromo isomers. For example, the 4-bromo analogue (N-(4-bromophenyl)acetamide) shows shorter C–N bonds (1.347 Å vs. 1.401 Å), influencing reactivity and crystallization behavior .
  • Heterocyclic Additions: Fusion with thieno[2,3-d]pyrimidine (e.g., ) or oxadiazole () enhances pharmacological activity by introducing hydrogen-bonding motifs or planar aromatic systems for target engagement .
Substituent Effects on Acetamide Backbone
Compound R₁ (Phenyl Substituent) R₂ (N-Substituent) Bioactivity/Stability
This compound 3-Bromo Methyl Moderate metabolic stability; used in kinase inhibitor scaffolds
N-(2-Formyl-phenyl)-N-methyl-acetamide () 2-Formyl Methyl Reactive aldehyde group enables Schiff base formation; intermediate for antidiabetic agents
U-47700 () 3,4-Dichloro Dimethylaminocyclohexyl Potent μ-opioid receptor agonist (Ki = 7.5 nM); high abuse potential
UCM924 () 3-Bromo + 4-fluoro Ethylaminoethyl MT2 melatonin receptor agonist; improved metabolic stability vs. non-brominated analogues

Key Observations :

  • Halogen Effects : Bromine at the 3-position balances lipophilicity and electronic effects, enhancing membrane permeability compared to chloro or fluoro substituents .
  • N-Substituent Diversity: Methyl groups (as in the target compound) reduce steric hindrance, favoring synthetic versatility, while bulkier groups (e.g., dimethylaminocyclohexyl in U-47700) enhance receptor selectivity .
Pharmacological and Physicochemical Comparisons
  • Receptor Binding :
    • The target compound lacks significant opioid receptor affinity, unlike U-47700 (Ki = 7.5 nM at μ-opioid receptors) .
    • UCM924, a 3-bromo-containing analogue, shows MT2 receptor selectivity (Ki = 0.3 nM) due to bromine's electron-withdrawing effects stabilizing ligand-receptor interactions .
  • Metabolic Stability: Brominated acetamides (e.g., UCM924) exhibit longer half-lives than non-halogenated counterparts due to reduced cytochrome P450-mediated oxidation .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(3-bromophenyl)-N-methyl-acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or halogenated precursors. For example:

Halogenation : Bromination of phenylacetamide derivatives using brominating agents (e.g., Br₂ or NBS) under controlled conditions.

N-Methylation : Introduction of the methyl group to the acetamide moiety via reductive amination or alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃).
Key challenges include regioselectivity in bromination and avoiding over-alkylation. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation of a solvent (e.g., ethanol/water mixture) to obtain high-quality crystals.

Data Collection : Using a diffractometer (e.g., Oxford Diffraction Xcalibur) with MoKα radiation (λ = 0.71073 Å) and CCD detectors.

Refinement : Software like SHELXL for full-matrix least-squares refinement. For example, a related compound (N-(3-bromophenyl)acetamide) crystallizes in the orthorhombic space group P2₁2₁2₁ with cell parameters a = 4.7836 Å, b = 18.765 Å, c = 19.379 Å .
Table 1 : Representative Crystallographic Data (Adapted from )

ParameterValue
Space groupP2₁2₁2₁
a, b, c (Å)4.7836, 18.765, 19.379
Volume (ų)1739.5
Z8

Q. What analytical techniques validate the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl resonance at δ ~7.2–7.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z = 242.0 for [M+H]⁺).
  • Elemental Analysis : Combustion analysis to confirm C, H, N, and Br content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for bromophenyl acetamide derivatives?

  • Methodological Answer : Contradictions in receptor binding data (e.g., µ-opioid receptor affinity) often arise from assay variability or structural isomerism. Strategies include:

Statistical Validation : Use of F²-based refinement and full covariance matrices to minimize systematic errors in structural data .

Comparative Studies : Parallel testing of isomers (e.g., 3-bromo vs. 4-bromo derivatives) under identical conditions. For example, U-47700 (a structurally related acetamide) shows µ-opioid receptor affinity 7.5× higher than morphine, but batch-to-batch variability requires rigorous quality control .
Table 2 : Receptor Binding Data for Selected Acetamides (Adapted from )

CompoundMOR Affinity (Ki, nM)Notes
U-477007.5× morphine3,4-Dichloro substitution
U-50488HN/AStructural isomer of U-47700

Q. What advanced computational methods predict hydrogen bonding networks in acetamide crystals?

  • Methodological Answer :

  • Graph Set Analysis : A systematic approach to categorize hydrogen bonds (e.g., D, S, R descriptors) based on Etter’s rules. For example, N–H···O and C–H···Br interactions in this compound form DD -type chains, stabilizing the crystal lattice .
  • Software Tools : Mercury (CCDC) or CrystalExplorer for visualizing and quantifying intermolecular interactions. Pair these with OLEX2 for refinement and validation .

Q. How can researchers optimize synthetic yields while minimizing byproducts in N-methylation?

  • Methodological Answer :

Reagent Selection : Use methyl triflate instead of methyl iodide for higher reactivity in polar aprotic solvents (e.g., DMF).

Kinetic Control : Monitor reaction progress via TLC or in-situ IR to halt at the mono-methylated stage.

Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess alkylating agents. Computational modeling (e.g., DFT) aids in predicting transition states and optimizing reaction pathways .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental molecular geometries be addressed?

  • Methodological Answer : Discrepancies often arise from crystal packing forces or dynamic effects. Solutions include:

Multipole Refinement : Use HARt (high-angle refinement) in SHELXL to account for electron density distortions.

Temperature-Dependent Studies : Compare XRD data at 100 K vs. 298 K to assess thermal motion effects.

DFT Calculations : Benchmark experimental bond lengths/angles against gas-phase DFT models (e.g., B3LYP/6-311+G(d,p)) .

Ethical and Safety Considerations

  • Handling Brominated Acetamides : Use fume hoods and PPE (gloves, goggles) due to potential toxicity. Dispose of waste via halogen-specific protocols .
  • Regulatory Compliance : Ensure compliance with local guidelines for pharmacological testing (e.g., IACUC for in vivo studies) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。